![molecular formula C10H18O B6597089 {4-methylbicyclo[2.2.2]octan-1-yl}methanol CAS No. 28305-83-1](/img/structure/B6597089.png)
{4-methylbicyclo[2.2.2]octan-1-yl}methanol
Overview
Description
4-methylbicyclo[2.2.2]octan-1-ylmethanol, also known as 4-methyl-2-oxabicyclo[2.2.2]octane-1-methanol, is an organometallic compound that has been studied extensively for its potential applications in various scientific fields. It is a white crystalline solid that is soluble in water and ethanol. This compound has a molecular weight of 128.2 g/mol and a melting point of -80.5 °C.
Scientific Research Applications
4-methylbicyclo[2.2.2]octan-1-ylmethanol has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent for organic synthesis, a catalyst for the synthesis of polymers, and a catalyst for the production of hydrogen peroxide. Additionally, this compound has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methylbicyclo[2.2.2]octan-1-ylmethanol is not fully understood. However, it is known that this compound acts as a Lewis acid, which allows it to catalyze a variety of reactions. Additionally, this compound can act as an electrophile, which allows it to react with nucleophiles and form covalent bonds.
Biochemical and Physiological Effects
4-methylbicyclo[2.2.2]octan-1-ylmethanol has been studied for its potential biochemical and physiological effects. This compound has been shown to possess antifungal and antimicrobial properties. Additionally, it has been shown to possess antioxidant activity, which may be beneficial in preventing the formation of free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-methylbicyclo[2.2.2]octan-1-ylmethanol in laboratory experiments is its low toxicity. Additionally, this compound is relatively inexpensive and is readily available from chemical suppliers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are numerous potential future directions for research involving 4-methylbicyclo[2.2.2]octan-1-ylmethanol. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the production of pharmaceuticals and agrochemicals. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved catalysts for organic synthesis. Finally, further research into the solubility of this compound could lead to the development of new and improved methods for its use in laboratory experiments.
properties
IUPAC Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIMRNTWHDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530172 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28305-83-1 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
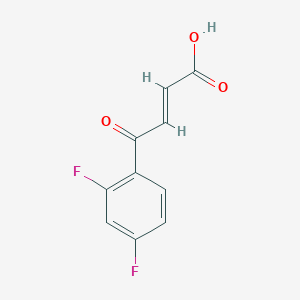
![2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid](/img/structure/B6597041.png)
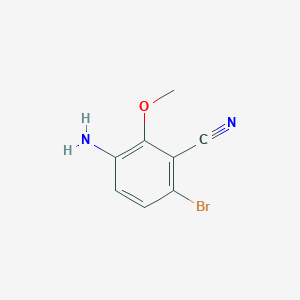
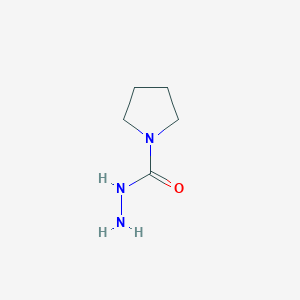
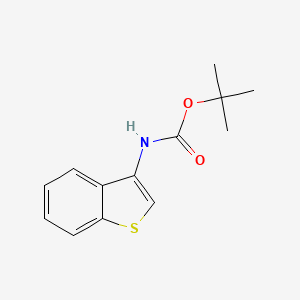
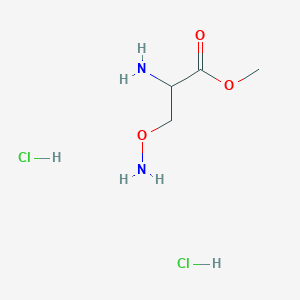
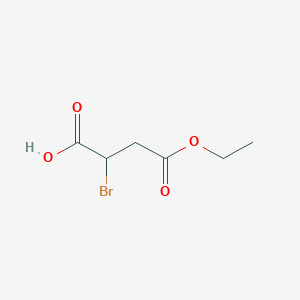
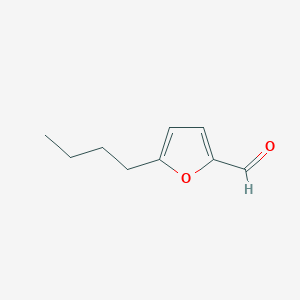
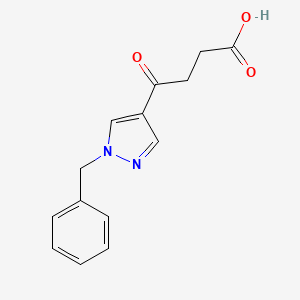
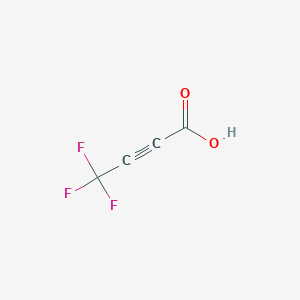
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)